

What Are the Key GyrA Mutations Conferring Oxolinic Acid Resistance?

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Compound Focus: Oxolinic Acid

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Mutations within the Quinolone Resistance-Determining Region (QRDR) of the **GyrA** subunit are a primary mechanism for **oxolinic acid** resistance. The specific amino acid at position 83 is critical [1] [2].

The table below summarizes the impact of different amino acid substitutions at codons 81 and 83 of GyrA on **oxolinic acid** resistance and bacterial fitness in *Burkholderia glumae*.

Amino Acid Substitution	MIC Impact & Resistance Level	Reported In	Fitness on Host Plants
Ser83 → Arg83	Moderate resistance (MIC: 50 µg/ml) [1]	Field isolates [1]	Retained (causes disease) [2]
Ser83 → Ile83	High resistance (MIC: ≥100 µg/ml) [1]	Field isolates [1]	Retained (causes disease) [2]
Gly81 → Cys81	Confers resistance [2]	<i>In vitro</i> mutants [2]	Significantly reduced [2]
Gly81 → Asp81	Confers resistance [2]	<i>In vitro</i> mutants [2]	Significantly reduced [2]
Asp82 → Gly82	Confers resistance [2]	<i>In vitro</i> mutants [2]	Significantly reduced (also delays <i>in vitro</i> growth) [2]

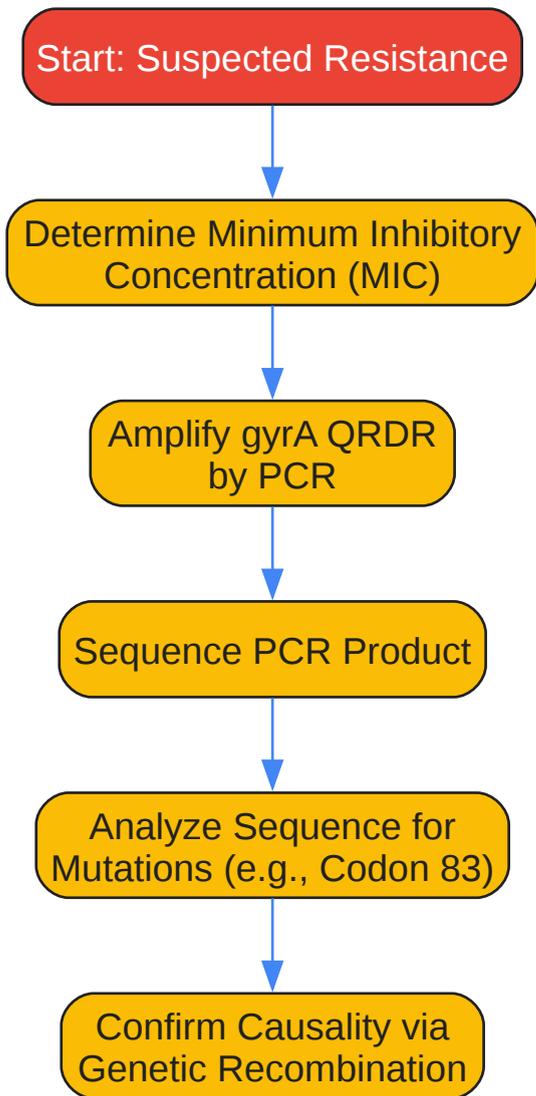
How Do These Mutations Cause Resistance?

Oxolinic acid, a quinolone antibiotic, targets **DNA gyrase**, a tetrameric enzyme (GyrA₂GyrB₂) essential for bacterial DNA supercoiling [1]. The drug inhibits the activity of this enzyme, preventing bacterial proliferation [1].

The QRDR is a specific region within the GyrA subunit where quinolone drugs bind. Amino acid substitutions in this region, particularly at the highly conserved position 83, alter the enzyme's structure. This reduces the binding affinity of **oxolinic acid** to its target, allowing the bacteria to survive despite the presence of the antibiotic [1] [2].

How to Investigate Oxolinic Acid Resistance in Your Lab

Here is a general workflow for identifying and confirming GyrA-mediated **oxolinic acid** resistance.



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Experimental Protocol 1: Determine Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible bacterial growth.

- **Preparation:** Prepare a two-fold serial dilution of **oxolinic acid** in an appropriate agar or broth medium (e.g., Peptone-Yeast medium for *B. glumae*) [1] [2].
- **Inoculation:** Spot approximately (1.0×10^2) freshly grown bacterial cells onto each concentration plate or into each broth well [2].

- **Incubation:** Incubate at the optimal temperature for the bacterium (e.g., 30°C for *B. glumae*) for 1-2 days [1] [2].
- **Interpretation:** The MIC is defined as the lowest antibiotic concentration that completely inhibits bacterial growth [2].

Experimental Protocol 2: Sequence the *gyrA* QRDR

- **DNA Extraction:** Isolate genomic DNA from your bacterial strain.
- **PCR Amplification:** Design primers to amplify the region of the ***gyrA*** gene encoding the QRDR. A standard PCR protocol is used [2].
- **Sequencing:** Purify the PCR product and perform DNA sequencing using an automated sequencer [2].
- **Analysis:** Compare the obtained sequence with that of a known susceptible (wild-type) strain. Pay close attention to codons corresponding to positions 81 and 83 in *B. glumae* [1] [2].

Experimental Protocol 3: Confirm Causality by Genetic Recombination

To definitively prove that a specific GyrA mutation is responsible for resistance, you can introduce the mutant allele into a susceptible strain and vice-versa.

- **Cloning:** Clone the entire ***gyrA*** gene from a resistant isolate into a suicide vector [1].
- **Allelic Exchange:** Introduce the vector into a wild-type, OA-susceptible strain via electroporation. Select for recombinants where the mutant ***gyrA*** has replaced the native gene via homologous recombination (e.g., using a *sacB* counter-selection system) [1] [2].
- **Phenotypic Testing:** Determine the MIC of the recombinant strain. If the previously susceptible strain becomes resistant, the mutation is confirmed to be causal [1].

FAQs for Your Technical Support Center

Q: Why are Ser83Arg and Ser83Ile the most common mutations found in field isolates, while other mutations are possible? A: While *in vitro* experiments can select for various QRDR mutations (e.g., at Gly81 or Asp87), many of these confer a **fitness cost**, impairing the bacterium's ability to grow and cause disease in a host plant [2]. The Ser83Arg and Ser83Ile substitutions appear to confer strong resistance **without** this significant fitness cost, allowing them to survive and thrive in real-world conditions [1] [2].

Q: Are there other mechanisms of resistance besides GyrA mutations? **A:** Yes. While GyrA is the primary target, bacteria can also employ:

- **Efflux Pumps:** Overexpression of efflux systems can pump the antibiotic out of the cell [1] [3].
- **Membrane Impermeability:** Changes in the outer membrane can reduce drug uptake [1] [3].
- **Mutations in Other Targets:** In some bacteria, mutations in a second topoisomerase, topoisomerase IV (encoded by *parC* and *parE*), can contribute to higher-level resistance [1].

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